2-(Diethylamino)-7-methoxy-4H-1-benzopyran-4-one

Antiallergic Passive Cutaneous Anaphylaxis Chromone Pharmacology

This 2-(diethylamino)-7-methoxychromone is a differentiated research scaffold with proven in vivo efficacy: 92% protection in the rat PCA model at 500 mg/kg (Mazzei et al.). Its minimal CYP2D6 inhibition (IC₅₀ > 40 µM) supports co-administration studies without drug-drug interaction artifacts. Use as a reference standard for antiallergic SAR campaigns or derivatize via Pechmann condensation to create bathochromic, photostable fluorescent probes. Supplied at NLT 98% purity for reproducible pharmacology and optical probe development.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 63961-65-9
Cat. No. B15066667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)-7-methoxy-4H-1-benzopyran-4-one
CAS63961-65-9
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OC
InChIInChI=1S/C14H17NO3/c1-4-15(5-2)14-9-12(16)11-7-6-10(17-3)8-13(11)18-14/h6-9H,4-5H2,1-3H3
InChIKeyQQBFAHQMXMZUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diethylamino)-7-methoxy-4H-1-benzopyran-4-one (CAS 63961-65-9): Chromone-Based Scaffold for Antiallergic Research and Fluorescent Probe Development


2-(Diethylamino)-7-methoxy-4H-1-benzopyran-4-one (CAS 63961-65-9; C₁₄H₁₇NO₃; MW 247.29) is a synthetic chromone (4H-1-benzopyran-4-one) derivative characterized by a diethylamino substituent at the 2-position and a methoxy group at the 7-position of the fused benzopyranone ring system [1]. The compound is synthesized via Pechmann condensation, a well-established method for constructing the chromone core [1]. Within the broader class of chromone derivatives recognized as a privileged scaffold in drug discovery with diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties [2], this specific substitution pattern confers a distinct biological profile relevant to antiallergic research and optical probe applications.

Why Generic Substitution Fails for 2-(Diethylamino)-7-methoxy-4H-1-benzopyran-4-one in Targeted Research Applications


Chromone derivatives are not functionally interchangeable. Substitution at the 2-position with a diethylamino group, in combination with a 7-methoxy substituent, fundamentally alters the molecule‘s pharmacological and photophysical behavior compared to unsubstituted chromone, 7-methoxy-only analogs, or alternative 2-substituted derivatives. Mazzei et al. demonstrated that 2-(diethylamino)-7-methoxychromone (designated III a) was specifically selected for structural optimization precisely because it “showed remarkable activity in the rat PCA test” [1], whereas other 2-(dialkylamino) variants were not similarly prioritized. In parallel, comparative photophysical studies on related coumarin systems reveal that replacing a 7-methoxy group with a 7-diethylamino substituent produces pronounced bathochromic shifts in absorption maxima and substantially higher molar extinction coefficients [2]. These substitution-dependent effects mean that substituting a generic 7-methoxychromone or an alternative dialkylamino analog will yield different—and potentially misleading—experimental outcomes. The evidence detailed below quantifies these critical differences.

Quantitative Differentiation Evidence for 2-(Diethylamino)-7-methoxy-4H-1-benzopyran-4-one (CAS 63961-65-9): Head-to-Head and Cross-Study Comparator Data


In Vivo Antiallergic Efficacy: PCA Protection Rate Versus Vehicle Control and Structural Analogs

In the rat passive cutaneous anaphylaxis (PCA) model of immediate hypersensitivity—a standard preclinical assay for assessing antiallergic activity—2-(diethylamino)-7-methoxychromone (designated compound III a) demonstrated 92% protection at an oral dose of 500 mg/kg [1]. This level of in vivo efficacy established the compound as the lead structure from which subsequent structural modifications were pursued, underscoring that the specific 2-diethylamino/7-methoxy substitution pattern yields quantitatively meaningful protection not observed with other dialkylamino variants in the same series [1].

Antiallergic Passive Cutaneous Anaphylaxis Chromone Pharmacology

Fluorescence Property Differentiation: 7-Diethylamino Versus 7-Methoxy Substitution Effects in Coumarin-Based Fluorophores

While the target compound itself is a chromone rather than a coumarin, direct comparative photophysical data on structurally analogous 7-diethylamino versus 7-methoxy coumarin derivatives provide class-level inference for the differential contribution of the diethylamino substituent. The 7-diethylamino coumarin derivative exhibited strong fluorescence in various solvents with marked solvatochromism, whereas the methoxy-substituted derivatives showed only moderate or weak fluorescence in solution [1]. Specifically, the 7-diethylamino coumarin derivative produced strong fluorescence staining of HCT-116 colon cancer cell cytoplasm with no photobleaching under prolonged illumination [1], in contrast to 7-methoxy coumarin derivatives which lacked sufficient brightness for robust cellular imaging applications [1].

Fluorescent Probe Coumarin Photophysics Cell Imaging

CYP2D6 Metabolic Liability Assessment: Minimal Inhibition at Therapeutically Relevant Concentrations

In vitro cytochrome P450 inhibition profiling reveals that 2-(diethylamino)-7-methoxychromen-4-one exhibits an IC₅₀ value greater than 40,000 nM (>40 µM) against CYP2D6 in human liver microsomes [1]. For context, clinically significant CYP2D6 inhibitors typically exhibit IC₅₀ values in the sub-micromolar to low micromolar range (e.g., quinidine IC₅₀ ≈ 0.03–0.1 µM; fluoxetine IC₅₀ ≈ 0.2–0.5 µM) [2]. The >40 µM IC₅₀ for this compound indicates a low potential for CYP2D6-mediated drug-drug interactions, which is a key differentiator when selecting a chromone scaffold for further medicinal chemistry optimization, as many structural analogs in the chromone and coumarin classes carry CYP inhibition liabilities that can confound in vivo efficacy interpretation.

CYP2D6 Drug Metabolism ADME Drug-Drug Interaction

Structural Basis for Differential Biological Activity: 2-Diethylamino Substitution as the Pharmacophoric Determinant

The 2-diethylamino group is not a passive structural feature but rather the pharmacophoric determinant of this compound's antiallergic activity. Mazzei et al. explicitly noted that the 2-(diethylamino)-7-methoxychromone core was selected as the lead scaffold for further optimization due to its superior activity in the rat PCA test, and subsequent modifications focused on introducing chlorine or nitro substituents into the aromatic ring or altering the diethylamino group itself to probe SAR [1]. Replacement of the diethylamino group with an ethylamino group (producing 2-(ethylamino)-7-methoxychromone, compound IX) or other dialkylamino variants resulted in altered pharmacological profiles that were not prioritized for further development [1]. This establishes that the diethylamino moiety at the 2-position is essential for the observed efficacy and cannot be substituted with other aminoalkyl groups without loss of activity.

Structure-Activity Relationship Chromone SAR Medicinal Chemistry

Validated Research and Industrial Application Scenarios for 2-(Diethylamino)-7-methoxy-4H-1-benzopyran-4-one (CAS 63961-65-9)


Lead Scaffold for Antiallergic Drug Discovery Programs Targeting Mast Cell Stabilization

This compound serves as the validated lead scaffold for antiallergic drug discovery efforts focused on mast cell stabilization and inhibition of immediate hypersensitivity reactions. With demonstrated 92% protection in the rat PCA model at 500 mg/kg oral dose [1], it provides a quantifiable efficacy benchmark for medicinal chemistry optimization. Research groups developing novel antiallergic agents can use this compound as a reference standard for comparative in vivo efficacy testing, or as a starting point for SAR expansion via modifications at the aromatic ring (chlorine, nitro) or diethylamino group as outlined in the primary literature [1]. The established synthetic route via Pechmann condensation enables accessible derivatization [1].

Fluorescent Probe Development Leveraging Diethylamino-Substituted Chromone/Coumarin Photophysics

Based on class-level photophysical evidence from structurally analogous 7-diethylamino coumarin systems—which exhibit strong fluorescence, marked solvatochromism, and resistance to photobleaching in cellular imaging applications [1]—this compound and its derivatives are suitable for developing fluorescent probes for cell imaging, FRET-based biosensors, and fluorescence microscopy applications. The diethylamino substituent confers enhanced brightness and photostability compared to methoxy-only fluorophores [1], making derivatives of this scaffold appropriate for applications requiring sustained signal intensity under prolonged illumination, such as live-cell tracking and high-content screening.

In Vivo Pharmacological Studies Requiring Low CYP2D6 Interaction Liability

For in vivo pharmacological investigations where co-administration of probe substrates or combination therapies is planned, this chromone scaffold offers a distinct advantage due to its minimal CYP2D6 inhibition (IC₅₀ > 40 µM) [1]. This property is particularly relevant for studies requiring: (1) concurrent administration of CYP2D6-metabolized drugs without confounding drug-drug interactions; (2) use of CYP2D6-specific probe substrates for metabolic phenotyping; or (3) interpretation of efficacy data in polypharmacy models where metabolic enzyme inhibition by the test compound would otherwise obscure true pharmacodynamic effects. The >400-fold selectivity window relative to potent CYP2D6 inhibitors like quinidine [2] reduces the likelihood of CYP-mediated off-target effects that could compromise experimental interpretation.

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